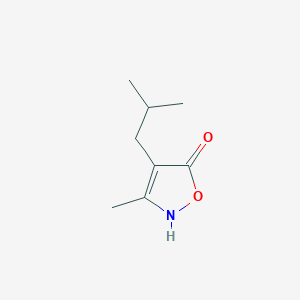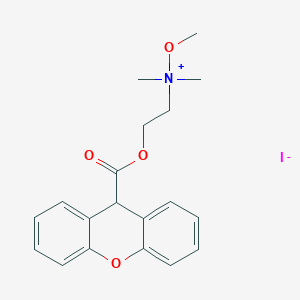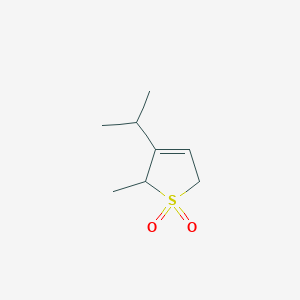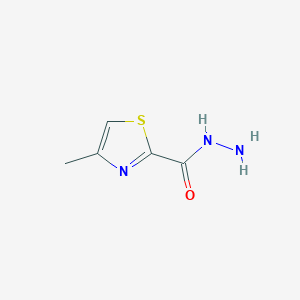
N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine (FNLFT) is a peptide that has gained significant attention in the field of scientific research due to its potential applications in various fields. This peptide is a member of the family of neuropeptides called RF-amide peptides. Among the RF-amide peptides, FNLFT has been found to have a wide range of biological activities, including the regulation of feeding behavior, the modulation of the hypothalamic-pituitary-gonadal axis, and the regulation of pain perception.
Wirkmechanismus
The mechanism of action of N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine is not fully understood. However, it has been suggested that N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine may act on specific receptors in the brain and peripheral tissues to exert its biological effects. One of the receptors that N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine has been found to bind to is the G protein-coupled receptor GPR54.
Biochemische Und Physiologische Effekte
N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine has been found to have a wide range of biochemical and physiological effects. In addition to its role in the regulation of feeding behavior and the hypothalamic-pituitary-gonadal axis, N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine has been found to modulate pain perception. Studies have shown that N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine can reduce pain sensitivity in rats, and it has been suggested that N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine may have potential applications in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine in lab experiments is its high potency. N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine has been found to be active at very low concentrations, which makes it an ideal tool for studying the biological effects of neuropeptides. However, one of the limitations of using N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine in lab experiments is its relatively short half-life. N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine is rapidly degraded in vivo, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine. One area of interest is the role of N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine in the regulation of reproductive function. Studies have shown that N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine can modulate the hypothalamic-pituitary-gonadal axis, but the exact mechanisms by which it exerts these effects are not fully understood. Another area of interest is the potential use of N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine in the treatment of chronic pain. Further studies are needed to determine the mechanisms by which N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine reduces pain sensitivity and to explore its potential as a therapeutic agent. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine, as these factors can have a significant impact on its efficacy and safety.
Synthesemethoden
The synthesis of N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine can be achieved using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the sequential addition of protected amino acids to a solid support, with each amino acid being activated by a coupling reagent before being added to the growing peptide chain. The final product is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine is in the field of neuroscience. N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine has been found to play a role in the regulation of feeding behavior, with studies showing that it can reduce food intake in rats. Additionally, N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine has been found to modulate the hypothalamic-pituitary-gonadal axis, which is involved in the regulation of reproductive function.
Eigenschaften
CAS-Nummer |
100007-40-7 |
|---|---|
Produktname |
N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine |
Molekularformel |
C31H42N4O7 |
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H42N4O7/c1-5-19(3)26(32-18-36)29(39)35-27(20(4)6-2)30(40)33-24(16-21-10-8-7-9-11-21)28(38)34-25(31(41)42)17-22-12-14-23(37)15-13-22/h7-15,18-20,24-27,37H,5-6,16-17H2,1-4H3,(H,32,36)(H,33,40)(H,34,38)(H,35,39)(H,41,42)/t19?,20?,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
JLTSZENYPMLEDA-HERDVTPGSA-N |
Isomerische SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC=O |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC=O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC=O |
Sequenz |
XXFY |
Synonyme |
fNle-Leu-Phe-Tyr N-formylnorleucyl-leucyl-phenylalanyl-tyrosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)











